
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
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Overview
Description
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide is a novel compound known for its potential antimycobacterial properties . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and nitrophenyl functional groups, which contribute to its unique chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with 4-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Reactivity and Reaction Types
The compound’s structure—featuring a hydroxyl group, nitrophenyl substituent, and carboxamide functional group—enables diverse chemical transformations:
Nucleophilic Substitution
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Site : Electrophilic positions on the naphthalene ring (e.g., C-3/C-4 due to hydroxyl group activation).
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Reagents : Amines, alcohols, or thiols under basic conditions.
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Products : Substituted naphthalene derivatives (e.g., O-alkylated or S-alkylated analogs).
Amide Hydrolysis
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Conditions : Acidic or basic aqueous environments.
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Outcome : Conversion to naphthalene-2-carboxylic acid and 4-nitroaniline.
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Relevance : Critical in stability assessments for storage or biological systems.
Electrophilic Aromatic Substitution
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Site : Positions para/ortho to the hydroxyl group.
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Reagents : Nitration agents (e.g., HNO3/H2SO4), halogens (Cl2, Br2).
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Products : Halogenated or nitrated naphthalene derivatives.
Esterification
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Mechanism : Reaction with alcohols in presence of acid catalysts (e.g., H2SO4).
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Products : Carboxamide esters (e.g., ethyl naphthamide derivatives).
Reaction Type | Reagents | Products |
---|---|---|
Nucleophilic Substitution | Alcohols, amines | O/S-alkylated naphthalene derivatives |
Amide Hydrolysis | Acid/base | Naphthalene-2-carboxylic acid |
Electrophilic Substitution | HNO3/H2SO4, Cl2 | Halogenated/nitrated derivatives |
Esterification | Alcohols, H2SO4 | Carboxamide esters |
Stability Considerations
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Standard Conditions : Stable under ambient temperatures and neutral pH.
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Reactivity : Susceptible to hydrolysis in extreme pH (acidic/basic) and oxidation under harsh conditions.
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Solubility : Solvent-dependent; polar aprotic solvents (e.g., DMSO) enhance reactivity in nucleophilic substitution.
Biological Reactivity Insights
While not directly chemical in nature, studies on analogs (e.g., ring-substituted hydroxynaphthalene carboxamides) provide indirect reactivity insights:
Scientific Research Applications
Antimycobacterial Activity
HNN has shown significant potential as an antimycobacterial agent. A study focused on developing a miniaturized voltammetric method for determining HNN's concentration in solution highlighted its efficacy against mycobacterial strains. The research utilized cyclic voltammetry to assess the redox properties of HNN, revealing cathodic and anodic peaks that facilitate its quantification in biological samples. The limit of quantification was found to be approximately 10 nmol/L, indicating its sensitivity for analytical applications .
Table 1: Antimycobacterial Activity of HNN
Compound | Mycobacterial Strain | MIC (µmol/L) | Reference |
---|---|---|---|
HNN | Mycobacterium kansasii | 13.0 | |
HNN | Mycobacterium marinum | 28.4 | |
HNN | Mycobacterium tuberculosis | Not specified |
Anticancer Properties
Recent investigations have expanded the understanding of HNN's biological effects, particularly in cancer research. Studies have demonstrated that ring-substituted derivatives of hydroxynaphthalene carboxamides, including HNN, exhibit antiproliferative effects in various cancer cell lines, such as THP-1 (monocytic leukemia) and MCF-7 (breast cancer). The mechanism involves induction of apoptosis and modulation of the cell cycle, particularly through the accumulation of cells in the G1 phase .
Case Study: Apoptotic Induction
In a notable study, HNN derivatives were shown to induce apoptosis in THP-1 cells. This was evidenced by increased levels of reactive oxygen species (ROS), mitochondrial membrane depolarization, and cytochrome c release, which are critical indicators of mitochondrial-mediated apoptosis . The structure-activity relationship indicated that electron-withdrawing groups on the anilide moiety enhanced cytotoxicity.
Analytical Chemistry Applications
HNN's electrochemical properties have made it a subject of interest in analytical chemistry. The development of a voltammetric method for its determination allows for rapid and sensitive analysis in complex matrices, including bacterial growth media. This method is particularly useful for monitoring HNN concentrations in pharmaceutical formulations or biological samples .
Table 2: Electrochemical Properties of HNN
Parameter | Value |
---|---|
Cathodic Peak | -0.6 V |
Anodic Peak | +0.2 V |
Optimal pH | 7.0 |
Limit of Quantification | 10 nmol/L |
Mechanism of Action
The mechanism of action of 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide .
- 1-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide .
- 1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide .
Uniqueness
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide is unique due to its specific functional groups that confer distinct redox properties and biological activities. Its combination of hydroxyl and nitrophenyl groups allows it to participate in a variety of chemical reactions and exhibit significant biological effects, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
1-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide, often abbreviated as HNN, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of HNN, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structural formula of HNN is characterized by a naphthalene backbone with a hydroxyl group and a nitrophenyl substituent. The presence of these functional groups is crucial for its biological activity.
HNN exhibits various biological activities, primarily through interactions with specific biological targets:
- Enzyme Inhibition : HNN has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases. For instance, it may interact with carbonic anhydrase (CA), an enzyme crucial for physiological processes such as respiration and acid-base balance .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is beneficial in combating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.
Biological Activities
The following table summarizes the key biological activities associated with HNN:
Case Studies
Several studies have investigated the biological effects of HNN:
- Anticancer Activity : A study explored the effects of HNN on cancer cell lines, revealing that it induces apoptosis in specific types of cancer cells. The mechanism involves the activation of caspases and modulation of the PI3K/Akt signaling pathway, which are critical for cell survival and death .
- Neuroprotective Effects : Research indicated that HNN could protect neuronal cells from oxidative damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration .
- Metabolic Regulation : Another study highlighted HNN's role in regulating metabolic pathways by inhibiting key enzymes involved in glucose metabolism, suggesting potential applications in managing diabetes .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide?
Synthesis typically involves coupling reactions between naphthalene-2-carboxylic acid derivatives and substituted anilines. Key steps include:
- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) to convert the acid to its acyl chloride intermediate.
- Amide bond formation : React the acyl chloride with 4-nitroaniline under anhydrous conditions, often in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can spectroscopic methods (e.g., NMR, FTIR) confirm the structure of this compound?
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., shifts for nitro groups at δ 8.2–8.5 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm).
- FTIR : Confirm the presence of O–H (stretch ~3200 cm⁻¹ for phenolic -OH), C=O (amide I band ~1650 cm⁻¹), and NO₂ (asymmetric stretch ~1520 cm⁻¹).
- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated in analogous naphthalene carboxamide structures .
Q. What solvent systems are optimal for solubility and stability studies?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s aromatic and nitro groups. For stability:
- Avoid prolonged exposure to light (nitro groups are photolabile).
- Store at –20°C under inert atmosphere to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting behavior. For example, the nitro group’s electron-withdrawing effect may direct electrophilic substitution to specific positions on the naphthalene ring.
- Molecular docking : Evaluate interactions with biological targets (e.g., enzymes) by simulating binding affinities, guided by the compound’s hydrogen-bonding capacity .
Q. What strategies resolve contradictions between in vitro and in vivo toxicological data?
- Dose-response reconciliation : Compare administered doses in animal models (e.g., rodents) with effective concentrations in cell assays. Adjust for metabolic differences using hepatic microsome studies.
- Route-specific analysis : Oral vs. dermal exposure may yield divergent toxicity profiles due to bioavailability variations. Refer to standardized toxicological frameworks (e.g., OECD guidelines) for harmonizing endpoints .
Q. How does the compound’s tautomeric behavior influence its chemical reactivity?
The phenolic -OH group can undergo keto-enol tautomerism, affecting:
- Acidity : The enol form increases proton donation capacity, impacting coordination with metal catalysts.
- Electrophilic substitution : Tautomeric equilibrium shifts may redirect reactivity toward the hydroxylated vs. carboxamide-bearing ring. Monitor via pH-controlled experiments and UV-Vis spectroscopy .
Q. Methodological Challenges in Data Interpretation
Q. How to address batch-to-batch variability in synthetic yields?
- Process optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., reaction temperature, stoichiometry).
- Quality control : Implement HPLC-PDA to quantify impurities (e.g., unreacted nitroaniline) and correlate with yield fluctuations .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Thermogravimetric Analysis (TGA)/DSC : Detect polymorph-specific thermal transitions (melting points, decomposition).
- Powder XRD : Compare diffraction patterns to reference databases. For example, a monoclinic vs. orthorhombic crystal system alters peak positions .
Q. Interdisciplinary Applications
Q. How can this compound be functionalized for use in supramolecular chemistry?
- Host-guest systems : Modify the carboxamide group with crown ethers or calixarenes to enhance binding with cations.
- Coordination polymers : Utilize the phenolic -OH and nitro groups as ligands for metal-organic frameworks (MOFs) .
Q. What role does it play in studying enzyme inhibition mechanisms?
- Kinetic assays : Measure inhibition constants (Kᵢ) against serine hydrolases (e.g., acetylcholinesterase) using spectrophotometric methods.
- Structure-activity relationships (SAR) : Compare derivatives lacking the nitro group to assess its contribution to binding affinity .
Properties
CAS No. |
68352-27-2 |
---|---|
Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-16-14-4-2-1-3-11(14)5-10-15(16)17(21)18-12-6-8-13(9-7-12)19(22)23/h1-10,20H,(H,18,21) |
InChI Key |
HDZNXUFSRGJXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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